molecular formula C19H30O B1352129 1-(trans-4-Pentylcyclohexyl)-4-ethoxybenzene CAS No. 84540-32-9

1-(trans-4-Pentylcyclohexyl)-4-ethoxybenzene

Cat. No.: B1352129
CAS No.: 84540-32-9
M. Wt: 274.4 g/mol
InChI Key: GJHKWLSRHNWTAN-UHFFFAOYSA-N
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Description

1-(trans-4-Pentylcyclohexyl)-4-ethoxybenzene is an organic compound with a unique structure that combines a pentylcyclohexyl group with an ethoxybenzene moiety. This compound is known for its applications in various fields, including chemical synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(trans-4-Pentylcyclohexyl)-4-ethoxybenzene typically involves the reaction of 4-ethoxybenzene with trans-4-pentylcyclohexyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The reaction mixture is heated to facilitate the substitution reaction, leading to the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 1-(trans-4-Pentylcyclohexyl)-4-ethoxybenzene undergoes various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The aromatic ring can undergo reduction reactions to form cyclohexyl derivatives.

    Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon in the presence of hydrogen gas.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed:

    Oxidation: Formation of 4-ethoxybenzoic acid.

    Reduction: Formation of 1-(trans-4-pentylcyclohexyl)-4-cyclohexylbenzene.

    Substitution: Formation of 1-(trans-4-pentylcyclohexyl)-4-nitrobenzene or 1-(trans-4-pentylcyclohexyl)-4-bromobenzene.

Scientific Research Applications

1-(trans-4-Pentylcyclohexyl)-4-ethoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of liquid crystals and other advanced materials.

Mechanism of Action

The mechanism of action of 1-(trans-4-Pentylcyclohexyl)-4-ethoxybenzene involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

  • 4-(trans-4-Pentylcyclohexyl)benzonitrile
  • 1-(trans-4-Hexylcyclohexyl)-4-isothiocyanatobenzene
  • 4′-Pentyl-4-biphenylcarbonitrile

Comparison: 1-(trans-4-Pentylcyclohexyl)-4-ethoxybenzene is unique due to its ethoxy group, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction profiles, making it suitable for specific applications in material science and chemical synthesis.

Properties

IUPAC Name

1-ethoxy-4-(4-pentylcyclohexyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30O/c1-3-5-6-7-16-8-10-17(11-9-16)18-12-14-19(15-13-18)20-4-2/h12-17H,3-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJHKWLSRHNWTAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CC1)C2=CC=C(C=C2)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601004819
Record name 1-Ethoxy-4-(4-pentylcyclohexyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601004819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84540-32-9
Record name trans-p-(4-Pentylcyclohexyl)phenetole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084540329
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Ethoxy-4-(4-pentylcyclohexyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601004819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-p-(4-pentylcyclohexyl)phenetole
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